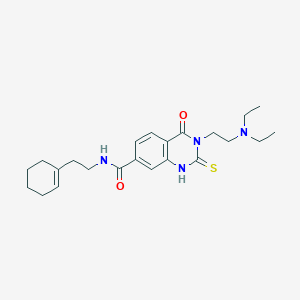![molecular formula C15H14ClFN4O2 B11214854 Ethyl 7-(2-chloro-6-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11214854.png)
Ethyl 7-(2-chloro-6-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-(2-chloro-6-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a synthetic organic compound belonging to the class of triazolo-pyrimidine derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(2-chloro-6-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the following steps:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring.
Substitution Reactions:
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 7-(2-chloro-6-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.
Aplicaciones Científicas De Investigación
Ethyl 7-(2-chloro-6-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Neuroprotection: It has shown promising neuroprotective properties, making it a potential candidate for treating neurodegenerative diseases.
Anti-inflammatory: The compound exhibits anti-inflammatory effects, which could be beneficial in treating inflammatory conditions.
Anticancer: Research indicates potential anticancer activity, particularly in inhibiting certain cancer cell lines.
Antimicrobial: It has demonstrated antimicrobial properties, making it useful in combating bacterial and fungal infections.
Mecanismo De Acción
The mechanism of action of Ethyl 7-(2-chloro-6-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves:
Inhibition of ER Stress: The compound reduces endoplasmic reticulum stress, which is crucial in neuroprotection.
Apoptosis Inhibition: It inhibits apoptosis by reducing the expression of apoptosis markers such as cleaved caspase-3.
NF-kB Pathway: The compound interferes with the NF-kB inflammatory pathway, reducing inflammation.
Comparación Con Compuestos Similares
Ethyl 7-(2-chloro-6-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other triazolo-pyrimidine derivatives:
Ethyl 7-chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate: Similar structure but different substituents, leading to varied biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit anticancer properties but differ in their core structure and specific activities.
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct neuroprotective and anti-inflammatory properties.
Propiedades
Fórmula molecular |
C15H14ClFN4O2 |
|---|---|
Peso molecular |
336.75 g/mol |
Nombre IUPAC |
ethyl 7-(2-chloro-6-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C15H14ClFN4O2/c1-3-23-14(22)11-8(2)20-15-18-7-19-21(15)13(11)12-9(16)5-4-6-10(12)17/h4-7,13H,3H2,1-2H3,(H,18,19,20) |
Clave InChI |
LMXHUZPQNABYLL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(NC2=NC=NN2C1C3=C(C=CC=C3Cl)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-isopropyl-2-(2-(4-methoxybenzyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B11214780.png)

![1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11214799.png)
![N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B11214800.png)
![(Z)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B11214802.png)
![7-chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B11214811.png)
![1-(2,5-dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11214816.png)
![3-Hydroxy-1-phenyl-3-(2-thienyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-A]pyridin-1-ium](/img/structure/B11214817.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11214823.png)
![N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11214824.png)



![1-(2,4-dimethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11214848.png)
